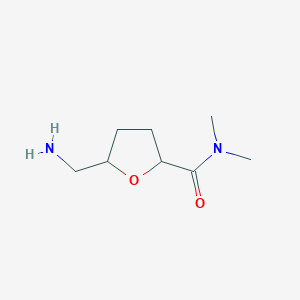
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxolane ring substituted with an aminomethyl group and a carboxamide group. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with appropriate amine sources. One common method involves the reductive amination of HMF using ammonia or primary amines in the presence of a catalyst such as Ru NPs supported on Nb2O5 . The reaction conditions often include the use of ammoniacal methanol and molecular hydrogen as the reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. The use of bifunctional catalysts, such as CuNiAlOx, has been reported to be effective in promoting the selective synthesis of this compound . The process typically involves a two-stage reaction, where the initial formation of intermediate compounds is followed by further catalytic transformation to yield the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reductive amination is a key reaction for its synthesis.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Ru NPs supported on Nb2O5 and molecular hydrogen are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of biopolymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: A similar compound with a furan ring instead of an oxolane ring.
2,5-bis(aminomethyl)furan: Another related compound used in polymer synthesis.
Uniqueness
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to its furan-based analogs. This uniqueness makes it a valuable compound for specific applications where the oxolane ring’s stability and reactivity are advantageous .
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h6-7H,3-5,9H2,1-2H3 |
Clave InChI |
BKFIAAKZWQTGHE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CCC(O1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



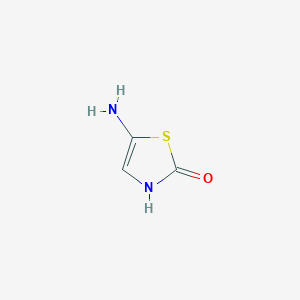

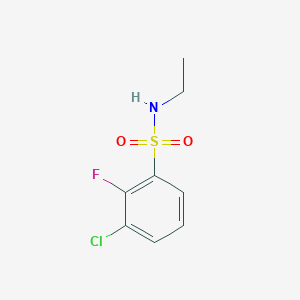
![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)
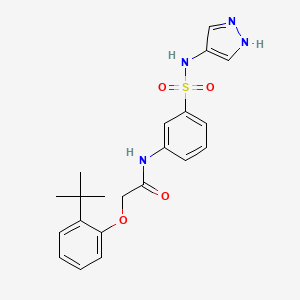

![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)

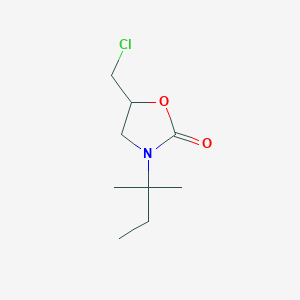
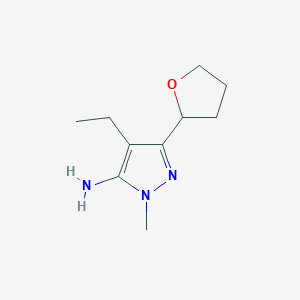
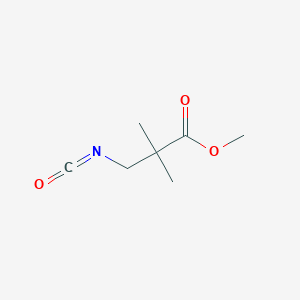
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
